molecular formula C9H13N3O B7818062 N-Cyclopentyl-1-imidazolecarboxamide

N-Cyclopentyl-1-imidazolecarboxamide

Cat. No.: B7818062
M. Wt: 179.22 g/mol
InChI Key: VBPKISAUQDAIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-1-imidazolecarboxamide: is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with imidazole and cyclopentylamine .

  • Reaction Conditions: The reaction involves the formation of an amide bond between the carboxylic acid derivative of imidazole and cyclopentylamine. This process usually requires the use of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-Dimethylaminopyridine) .

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the imidazole ring or the amide group.

  • Substitution: Substitution reactions at the imidazole ring or the cyclopentyl group can lead to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and peroxides .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized imidazole derivatives.

  • Reduction Products: Reduced imidazole or amide derivatives.

  • Substitution Products: Substituted imidazole or cyclopentyl derivatives.

Scientific Research Applications

Chemistry: N-Cyclopentyl-1-imidazolecarboxamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and protein interactions. Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent. Industry: It is utilized in the manufacturing of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism by which N-Cyclopentyl-1-imidazolecarboxamide exerts its effects involves inhibition of specific enzymes or binding to molecular targets within biological systems. The exact molecular pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-Methyl-1-imidazolecarboxamide

  • N-ethyl-1-imidazolecarboxamide

  • N-propyl-1-imidazolecarboxamide

Uniqueness: N-Cyclopentyl-1-imidazolecarboxamide is unique due to its cyclopentyl group , which imparts different chemical and biological properties compared to its methyl, ethyl, or propyl counterparts.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

N-cyclopentylimidazole-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-9(12-6-5-10-7-12)11-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPKISAUQDAIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.